Methylcyclopropyltryptamine
Description
Methylcyclopropyltryptamine (MCPT) is a synthetic tryptamine derivative characterized by a cyclopropylmethyl group substituted at the amine position of the tryptamine backbone. Tryptamines are structurally defined by an indole ring system linked to an ethylamine side chain. MCPT’s cyclopropylmethyl substituent introduces steric and electronic modifications that may influence its pharmacokinetic and pharmacodynamic properties.
Properties
CAS No. |
1373918-63-8 |
|---|---|
Molecular Formula |
C14H18N2 |
Molecular Weight |
214.31 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-methylcyclopropanamine |
InChI |
InChI=1S/C14H18N2/c1-16(12-6-7-12)9-8-11-10-15-14-5-3-2-4-13(11)14/h2-5,10,12,15H,6-9H2,1H3 |
InChI Key |
LVOSBNVSQLXACL-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CNC2=CC=CC=C21)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: MCPT can be synthesized through various chemical routes. One common method involves the methoxylation of camptothecin, a naturally occurring compound in Camptotheca acuminata . The reaction typically requires methanol and a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of MCPT often involves the extraction of camptothecin from the bark and seeds of Camptotheca acuminata, followed by chemical modification to introduce the methoxy group . This process is optimized for large-scale production to meet the demand for its use in anticancer therapies .
Chemical Reactions Analysis
Types of Reactions: MCPT undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups on MCPT, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups, enhancing or modifying its therapeutic effects.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various organic reagents can be employed depending on the desired functional group.
Major Products:
10-Hydroxycamptothecin (HCPT): Formed through oxidation, HCPT retains significant anticancer activity.
Other Derivatives: Depending on the reaction conditions, various derivatives with modified biological activities can be synthesized.
Scientific Research Applications
MCPT has a wide range of applications in scientific research:
Mechanism of Action
MCPT exerts its effects primarily through the inhibition of topoisomerase I, an enzyme essential for DNA replication and transcription . By stabilizing the complex between topoisomerase I and DNA, MCPT prevents the re-ligation of DNA strands, leading to DNA damage and cell death . This mechanism is particularly effective against rapidly dividing cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Tryptamine derivatives exhibit diverse pharmacological profiles depending on substitutions at the amine position or indole ring. Below is a comparative analysis of MCPT with structurally and functionally related compounds:
Table 1: Structural and Pharmacological Comparison of Tryptamines
Key Findings
Receptor Affinity :
- MCPT’s cyclopropyl group may enhance lipophilicity and 5-HT2A binding compared to DMT, though direct affinity data are lacking. Cyclopropane’s ring strain could also alter conformational interactions with receptors .
- Unlike psilocybin (a prodrug), MCPT likely acts directly without metabolic activation.
Contrastingly, α-methyltryptamine’s MAO inhibition property extends its duration but introduces cardiovascular risks .
Safety and Toxicity: MCPT’s structural novelty precludes established toxicological data.
Contradictions in Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
